molecular formula C7H10O2 B1353798 Cyclohex-2-ene-1-carboxylic Acid CAS No. 62115-15-5

Cyclohex-2-ene-1-carboxylic Acid

Cat. No.: B1353798
CAS No.: 62115-15-5
M. Wt: 126.15 g/mol
InChI Key: YVWBQGFBSVLPIK-UHFFFAOYSA-N
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Description

Cyclohex-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclohexene, featuring a carboxylic acid functional group at the first carbon and a double bond between the second and third carbons. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-2-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then functionalized to introduce the carboxylic acid group . Another method includes the [3,3]-sigmatropic rearrangement of suitable precursors under microwave-assisted conditions, yielding high stereoselectivity .

Industrial Production Methods: Industrial production often relies on the partial hydrogenation of benzene to cyclohexene, followed by functionalization to introduce the carboxylic acid group. This process can be catalyzed by various metal catalysts under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-2-ene-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohex-2-ene-1-carboxylic acid has diverse applications in scientific research:

Properties

IUPAC Name

cyclohex-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWBQGFBSVLPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450327
Record name 2-Cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62115-15-5
Record name 2-Cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohex-2-ene-1-carboxylic Acid
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